molecular formula C9H8BrN3 B1453309 1-(3-Bromobenzyl)-1H-1,2,4-triazole CAS No. 942154-19-0

1-(3-Bromobenzyl)-1H-1,2,4-triazole

Cat. No. B1453309
M. Wt: 238.08 g/mol
InChI Key: DYDRIZFISHUHRZ-UHFFFAOYSA-N
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Description

“1-(3-Bromobenzyl)-1H-1,2,4-triazole” is a chemical compound. However, there is limited information available about this specific compound12. It’s important to note that the compound’s properties and characteristics can be inferred from its structure and the known properties of similar compounds.



Synthesis Analysis

The synthesis of “1-(3-Bromobenzyl)-1H-1,2,4-triazole” is not explicitly detailed in the available resources. However, the synthesis of similar compounds often involves reactions such as nucleophilic substitution or coupling reactions13.



Molecular Structure Analysis

The molecular structure of “1-(3-Bromobenzyl)-1H-1,2,4-triazole” can be inferred from its name. It likely contains a 1,2,4-triazole ring attached to a 3-bromobenzyl group4. However, the exact structure isn’t available in the resources.



Chemical Reactions Analysis

The specific chemical reactions involving “1-(3-Bromobenzyl)-1H-1,2,4-triazole” are not detailed in the available resources. However, similar compounds are often involved in reactions such as nucleophilic substitution or coupling reactions1.



Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(3-Bromobenzyl)-1H-1,2,4-triazole” are not explicitly mentioned in the available resources. However, similar compounds often have properties such as a certain density, boiling point, vapor pressure, and flash point4.


Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis and Biological Activity : Benzimidazole derivatives containing 1,2,4-triazole rings have been synthesized and studied for their α-glucosidase inhibitory, antimicrobial, and antioxidant activities. These compounds, which include variants like 5-[(2-(4-Bromobenzyl)-1H-benzimidazol-1-yl)methyl]-1,3,4-oxadiazole-2-thiol, have shown significant biological activities (Menteşe, Ülker, & Kahveci, 2015).

Antimicrobial and Antileishmanial Activity

  • Antimicrobial and Antileishmanial Activity : The compound 5-(4-Bromobenzyl)-4-(4-(5-phenyl-1,3,4-oxadiazole-2-yl)phenyl)-2,4-dihydro-3H-1,2,4-triazole-3-one has been found to exhibit antimicrobial activities against several bacterial species and significant antileishmanial activity (Ustabaş, Süleymanoğlu, Ünver, & Direkel, 2020).

Antitumor Activity

  • Antitumor Activity : An azomethine derivative of triazole has been synthesized and its complexes with copper(I) and zinc(II) salts have been characterized for potential antitumor activity (Ghammamy & Sedaghat, 2013).

Synthesis and Anticancer Evaluation

  • Synthesis and Anticancer Evaluation : New 4-Amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives have been synthesized and evaluated for their anticancer activity against a range of cancer cell lines (Bekircan, Kucuk, Kahveci, & Bektaş, 2008).

Supramolecular Interactions

  • Supramolecular Interactions : Research on 1,2,3-triazoles, including 1H-1,2,3-triazoles and their derivatives, has highlighted their diverse supramolecular interactions, leading to applications in supramolecular and coordination chemistry. These interactions include complexation of anions, coordination via anionic and cationic nitrogen donors, and non-innocent ligand behavior (Schulze & Schubert, 2014).

Synthesis and Antiproliferative Activities

  • Synthesis and Antiproliferative Activities : A series of 1,3 and 1,4-bis[5-(R-sulfanyl)-1,2,4-triazol-3-yl)benzene derivatives have been synthesized and their antiproliferative activities against obesity-related colorectal cells have been evaluated. These compounds also showed inhibition of pancreatic lipase, indicating potential dual antidiabesity–antineoplastic capacities (Shkoor, Tashtoush, Al-Talib, Mhaidat, Al-Hiari, Kasabri, & Alalawi, 2021).

Safety And Hazards

The safety and hazards associated with “1-(3-Bromobenzyl)-1H-1,2,4-triazole” are not explicitly mentioned in the available resources. However, similar compounds can cause skin and eye irritation and may be harmful if inhaled or swallowed6.


Future Directions

The future directions for research on “1-(3-Bromobenzyl)-1H-1,2,4-triazole” are not explicitly mentioned in the available resources. However, similar compounds are being evaluated for their anticancer potential, suggesting that “1-(3-Bromobenzyl)-1H-1,2,4-triazole” could also be studied in this context5.


Please note that this analysis is based on the limited information available and the properties of similar compounds. For a more accurate and comprehensive analysis, more specific and detailed information about “1-(3-Bromobenzyl)-1H-1,2,4-triazole” would be needed.


properties

IUPAC Name

1-[(3-bromophenyl)methyl]-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3/c10-9-3-1-2-8(4-9)5-13-7-11-6-12-13/h1-4,6-7H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYDRIZFISHUHRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CN2C=NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Bromobenzyl)-1H-1,2,4-triazole

Synthesis routes and methods

Procedure details

To a solution of 3-bromobenzylbromide (20.0 g, 80.0 mmol) in acetone (300 mL) was added 1,2,4-triazole (10.8 g, 120 mmol), potassium carbonate (11.0 g, 80.0 mmol) and potassium iodide (0.790 g, 4.72 mmol). The resulting white suspension was heated to 55° C. with vigorous stirring for 16 h. The yellow reaction mixture was cooled and ethyl acetate (100 mL) added. This was then washed with distilled water (100 mL×2), 1M NaOH(aq) (100 mL×2) and brine (100 mL). The organic layer was dried over Na2SO4, filtered and solvent removed in vacuo to leave clear yellow oil. The crude product was purified by column chromatography (ethyl acetate) to give the title compound as a yellow crystalline solid (12.4 g, 65%),
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
10.8 g
Type
reactant
Reaction Step One
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
0.79 g
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Yield
65%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
T Jackson, LWL Woo, MN Trusselle… - ChemMedChem …, 2008 - Wiley Online Library
The synthesis and in vitro biological evaluation (JEG‐3 cells) of a series of novel and potent aromatase inhibitors, prepared by microwave‐enhanced Suzuki cross‐coupling …

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